molecular formula C11H14Cl2O B7879161 1-(3,4-Dichlorophenyl)-2-pentanol

1-(3,4-Dichlorophenyl)-2-pentanol

Cat. No. B7879161
M. Wt: 233.13 g/mol
InChI Key: BTRXZRRDOHPIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-2-pentanol is a useful research compound. Its molecular formula is C11H14Cl2O and its molecular weight is 233.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dichlorophenyl)-2-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)-2-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3,4-Dichlorophenyl)-2-pentanol involves the conversion of 3,4-dichlorobenzene to 3,4-dichlorophenylacetic acid, followed by reduction of the carboxylic acid group to an alcohol using lithium aluminum hydride, and finally, the addition of a pentyl group to the alcohol using a Grignard reaction.

Starting Materials
3,4-dichlorobenzene, Sodium hydroxide, Bromine, Acetic acid, Lithium aluminum hydride, Pentylmagnesium bromide

Reaction
3,4-dichlorobenzene is treated with sodium hydroxide and bromine to form 3,4-dichlorophenylacetic acid., 3,4-dichlorophenylacetic acid is reduced to 1-(3,4-dichlorophenyl)ethanol using lithium aluminum hydride., 1-(3,4-dichlorophenyl)ethanol is reacted with pentylmagnesium bromide in anhydrous ether to form 1-(3,4-Dichlorophenyl)-2-pentanol.

properties

IUPAC Name

1-(3,4-dichlorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O/c1-2-3-9(14)6-8-4-5-10(12)11(13)7-8/h4-5,7,9,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRXZRRDOHPIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-2-pentanol

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